molecular formula C6H21N3Si3 B092865 2,2,4,4,6,6-Hexamethylcyclotrisilazane CAS No. 1009-93-4

2,2,4,4,6,6-Hexamethylcyclotrisilazane

Cat. No.: B092865
CAS No.: 1009-93-4
M. Wt: 219.51 g/mol
InChI Key: WGGNJZRNHUJNEM-UHFFFAOYSA-N
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Description

2,2,4,4,6,6-Hexamethylcyclotrisilazane is a chemical compound with the formula C₆H₂₁N₃Si₃. It is also known by other names such as 1,1,3,3,5,5-Hexamethylcyclotrisilazane and Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-. This compound consists of a six-membered ring with alternating silicon and nitrogen atoms, each silicon atom bonded to two methyl groups and each nitrogen atom bonded to one hydrogen atom .

Preparation Methods

The synthesis of 2,2,4,4,6,6-Hexamethylcyclotrisilazane was first reported in 1948 by Brewer and Haber. The compound is typically prepared by introducing dimethyldichlorosilane (Si(CH₃)₂Cl₂) into liquid ammonia (NH₃), followed by extraction of the precipitate with benzene . The reaction yields a mixture of compounds, primarily the trimer (this compound) and the tetramer (octamethyltetrasilazane). The trimer can be separated from the mixture by fractional distillation .

Chemical Reactions Analysis

2,2,4,4,6,6-Hexamethylcyclotrisilazane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, oxygen, and various organic and inorganic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

2,2,4,4,6,6-Hexamethylcyclotrisilazane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of multiple methyl groups, which confer distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable precursor for the synthesis of silicon-containing materials and other chemical transformations.

Properties

IUPAC Name

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane
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InChI

InChI=1S/C6H21N3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H,1-6H3
Source PubChem
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InChI Key

WGGNJZRNHUJNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H21N3Si3
Source PubChem
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Related CAS

27495-71-2
Record name Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-, homopolymer
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DSSTOX Substance ID

DTXSID4037748
Record name 2,2,4,4,6,6-Hexamethylcyclotrisilazane
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Molecular Weight

219.51 g/mol
Source PubChem
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Physical Description

Liquid
Record name Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-
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CAS No.

1009-93-4
Record name 1,1,3,3,5,5-Hexamethylcyclotrisilazane
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Record name 2,2,4,4,6,6-Hexamethylcyclotrisilazane
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Record name Hexamethylcyclotrisilazane
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Record name Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-
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Record name 2,2,4,4,6,6-Hexamethylcyclotrisilazane
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Record name 2,2,4,4,6,6-hexamethylcyclotrisilazane
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Record name 2,2,4,4,6,6-HEXAMETHYLCYCLOTRISILAZANE
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Synthesis routes and methods I

Procedure details

A 500-ml, four-necked flask equipped with a stirrer, dry ice/acetone condenser, thermometer, and gas inlet tube was charged with 64.5 grams (0.5 mol) of dimethyldichlorosilane and 150 grams of toluene. Into the solution at 30° C., 52 grams (3.06 mol) of ammonia was blown over 2 hours for effecting reaction. At the end of reaction, the reaction solution was passed through a glass filter to remove ammonium chloride resulting from the reaction. The filtrate was subjected to vacuum distillation, obtaining 15.4 grams of hexamethylcyclotrisilazane (yield 42%).
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Synthesis routes and methods II

Procedure details

The starting octamethylcyclotetrasilazane should effectively be one which is secondarily produced when hexamethylcyclotrisilazane is prepared by reaction between dimethyl dichlorosilane and ammonia. Using such secondarily produced octamethylcyclotetra-silazane, the amount of hexamethylcyclo-trisilazane formed per unit starting material can be maximized. At the same time, some technical problems can be solved including elimination or treatment of octamethylcyclo-tetrasilazane in the form of a solid (melting point of 97° C.) which is left in the distillation column after removal of hexamethylcyclo-trisilazane by distillation.
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Synthesis routes and methods III

Procedure details

A 200 ml volume glass flask equipped with a stirring machine, a condenser, a distillation column and a tube for distilling off the resulting product was provided. 73 g of octamethyl cyclotetrasilazane and 3.65 g of p-toluidine-m-sulfonic acid as a catalyst were introduced into the glass flask and the content of the flask was heated to 97° C. The content of the flask was stirred after it was confirmed that the octamethyl cyclotetrasilazane was completely molten. When the internal pressure of the reaction system was reduced to 65 torr with a vacuum pump to obtain a distillate, 68 g of hexamethyl cyclotrisilazane was obtained through the distillation over one hour. The resulting hexamethyl cyclotrisilazane had a high purity in the order of 99.1 GC % and the yield thereof was 93.2%. Thus, highly pure hexamethyl cyclotrisilazane could be obtained at a high yield within a short period of time. Moreover, almost no high boiling point substance remained in the reaction system.
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